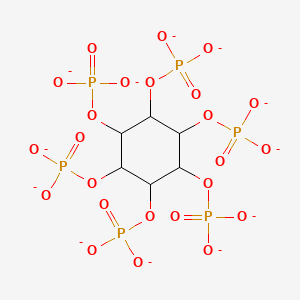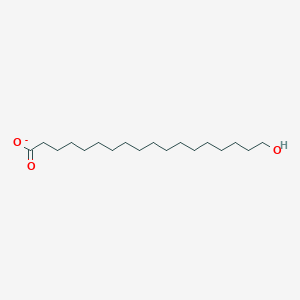
myo-Inositol, hexakis(dihydrogen phosphate), ion(12-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
myo-Inositol, hexakis(dihydrogen phosphate), ion(12-) is an organophosphate oxoanion formed by the loss of two protons from each of the phosphate groups of 1D-myo-inositol . It is commonly found in nature as a major form of organic phosphorus in soils and is highly reactive with aluminum and iron oxides due to its six phosphoryl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: myo-Inositol, hexakis(dihydrogen phosphate), ion(12-) can be synthesized through the intercalation or adsorption strategies into layered double hydroxides such as zinc-iron layered double hydroxide. The coprecipitation method involves mixing myo-inositol hexakisphosphate with zinc and iron salts under alkaline conditions (pH 9-10) to form a stable complex . The adsorption method involves the interaction of myo-inositol hexakisphosphate with the surface of layered double hydroxides, which is influenced by pH and temperature .
Industrial Production Methods: Industrial production of myo-inositol hexakisphosphate(12-) often involves the extraction from plant materials such as cereal grains, oilseeds, and legumes. The extraction process includes milling the plant material, followed by aqueous extraction and precipitation of the compound using calcium or magnesium salts . The extracted compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: myo-Inositol, hexakis(dihydrogen phosphate), ion(12-) undergoes various chemical reactions, including hydrolysis, oxidation, and complexation. Hydrolysis of myo-inositol hexakisphosphate(12-) by phytase enzymes results in the release of inorganic phosphate and lower inositol phosphates . Oxidation reactions can occur in the presence of strong oxidizing agents, leading to the formation of inositol phosphates with fewer phosphate groups .
Common Reagents and Conditions:
Hydrolysis: Phytase enzymes under mild acidic conditions (pH 4.5-5.5) and temperatures around 37°C.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Major Products:
Scientific Research Applications
myo-Inositol, hexakis(dihydrogen phosphate), ion(12-) has a wide range of scientific research applications:
Mechanism of Action
myo-Inositol, hexakis(dihydrogen phosphate), ion(12-) exerts its effects through various mechanisms:
Comparison with Similar Compounds
myo-Inositol, hexakis(dihydrogen phosphate), ion(12-) is unique due to its high phosphate content and strong chelating properties. Similar compounds include:
Inositol pentakisphosphate (IP5): Contains five phosphate groups and has similar chelating properties but is less abundant in nature.
Inositol tetrakisphosphate (IP4): Contains four phosphate groups and is involved in cellular signaling pathways.
Inositol triphosphate (IP3): Contains three phosphate groups and is a well-known second messenger in cellular signaling.
myo-Inositol, hexakis(dihydrogen phosphate), ion(12-) stands out due to its higher phosphate content and its significant role in both biological and environmental processes .
Properties
CAS No. |
3929-21-3 |
|---|---|
Molecular Formula |
C6H6O24P6-12 |
Molecular Weight |
647.94 g/mol |
IUPAC Name |
(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate |
InChI |
InChI=1S/C6H18O24P6/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/p-12 |
InChI Key |
IMQLKJBTEOYOSI-UHFFFAOYSA-B |
SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-1',3'-dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B1259433.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-4-methyl-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1259434.png)

![(9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1259436.png)



![(1R,2R,4aR,5R,8aS)-5-(hydroxymethyl)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B1259444.png)



